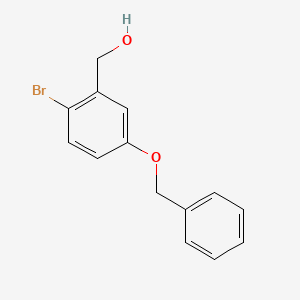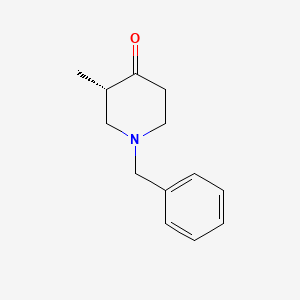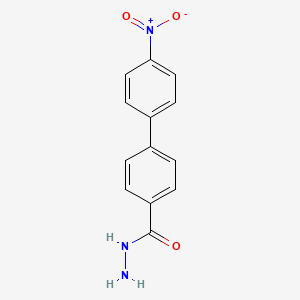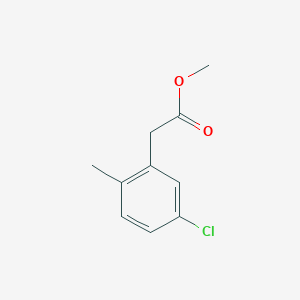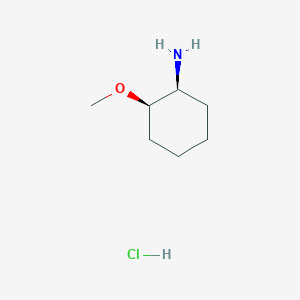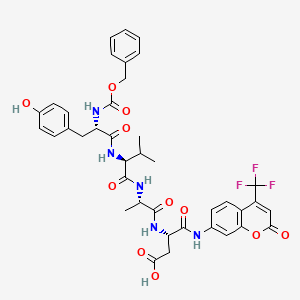
Z-Tyr-Val-Ala-Asp-AFC
Overview
Description
Z-YVAD-AFC (trifluoroacetate salt): Upon enzymatic cleavage by caspase-1, 7-amino-4-trifluoromethylcoumarin is released, and its fluorescence can be used to quantify caspase-1 activity .
Mechanism of Action
Target of Action
Z-Tyr-Val-Ala-Asp-AFC, also known as Z-YVAD-AFC, is a fluorogenic substrate for caspase-1 . Caspase-1, also known as Interleukin 1β converting enzyme (ICE), is a cysteine protease that plays a crucial role in cell apoptosis and inflammation .
Mode of Action
Z-YVAD-AFC interacts with caspase-1 by fitting into the enzyme’s active site. The parent tetrapeptide of Z-YVAD-AFC is derived from the cleavage site for pro-interleukin β1, representing the minimal sequence that caspase-1 recognizes .
Biochemical Pathways
Upon interaction with caspase-1, Z-YVAD-AFC is cleaved, leading to the activation of the enzyme. Activated caspase-1 then converts the inactive IL-1β precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .
Pharmacokinetics
It’s known that the compound is typically stored at temperatures below -20°c .
Result of Action
The cleavage of Z-YVAD-AFC by caspase-1 results in the release of free fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified by its emission at 495-505 nm when excited at 395-400 nm . This fluorescence serves as a marker for caspase-1 activity and, by extension, the level of apoptosis and inflammation within the cell .
Action Environment
The presence of halogen substituents at the fluorescent group improves the membrane permeability of the YVAD-derived caspase-1 substrate Z-YVAD-AFC . This suggests that the cellular environment and the presence of specific chemical groups can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Z-Tyr-Val-Ala-Asp-AFC interacts with caspase-1, a cysteine protease . This enzyme preferentially cleaves substrates built on VAD (val-ala-asp) sequences . Upon enzymatic cleavage by caspase-1, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-1 activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with caspase-1. Caspase-1 plays a crucial role in the inflammatory response, and its activity can influence cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with caspase-1. When cleaved by caspase-1, it releases AFC, whose fluorescence can be used to quantify the activity of caspase-1 .
Metabolic Pathways
This compound is involved in the caspase-1 metabolic pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its membrane permeability . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-YVAD-AFC involves the coupling of N-[(phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl with N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine. The reaction is typically carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .
Industrial Production Methods: Industrial production of Z-YVAD-AFC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Z-YVAD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1, releasing 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions:
Reagents: Caspase-1 enzyme, buffer solutions.
Conditions: The reaction is typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products: The major product formed from the enzymatic cleavage of Z-YVAD-AFC is 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence .
Scientific Research Applications
Chemistry: Z-YVAD-AFC is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and inhibition .
Biology: In cell biology, Z-YVAD-AFC is used to monitor caspase-1 activity, which is crucial in the study of apoptosis and inflammation .
Medicine: Z-YVAD-AFC is employed in medical research to investigate the role of caspase-1 in diseases such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Z-YVAD-AFC is used in drug discovery and development to screen for potential caspase-1 inhibitors .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXAFKWYKRPT-FNGAAQSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40F3N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


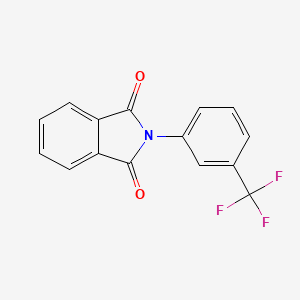
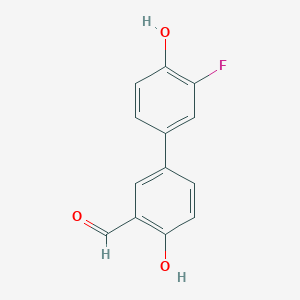
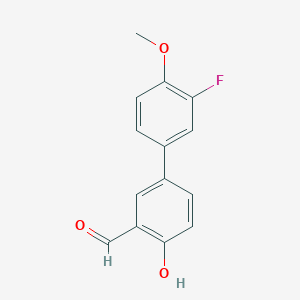
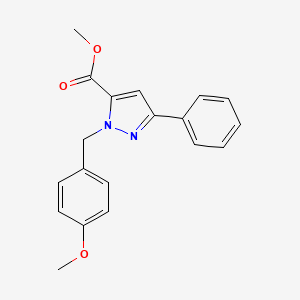
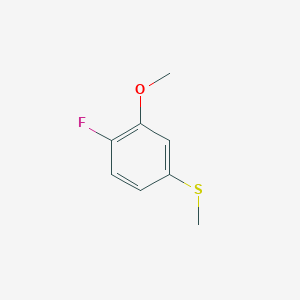
![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)
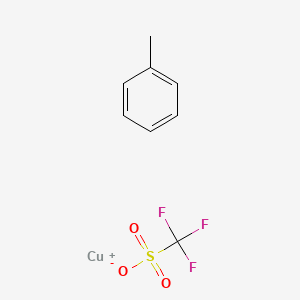
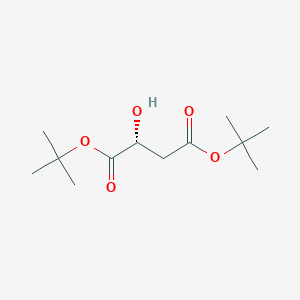
![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)
